molecular formula C17H15NO4 B6350201 5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 1326815-36-4

5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B6350201
CAS No.: 1326815-36-4
M. Wt: 297.30 g/mol
InChI Key: BISGEUABHRFQSL-UHFFFAOYSA-N
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Description

5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a phenoxyphenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-phenoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate is then subjected to cyclization with ethyl chloroacetate in the presence of a base to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The phenoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenoxyphenyl ring.

Scientific Research Applications

5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxyphenyl group can interact with biological receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxyphenyl-containing 1,3-diketones: These compounds share the phenoxyphenyl group but differ in their core structure.

    Phenoxy acetamide derivatives: These compounds have similar functional groups but different structural frameworks.

Uniqueness

5-Methyl-3-(3-phenoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

5-methyl-3-(3-phenoxyphenyl)-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-17(16(19)20)11-15(18-22-17)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISGEUABHRFQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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